![molecular formula C14H8Cl2F6N4O B2552287 N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 383147-68-0](/img/structure/B2552287.png)
N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
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Overview
Description
N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a synthetic organic compound characterized by the presence of trifluoromethyl and chloropyridine groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating significant inhibition of microbial growth .
Table 1: Antimicrobial Activity Overview
Bacterial Strain | Activity Observed |
---|---|
E. coli | Inhibition |
S. aureus | Inhibition |
K. pneumoniae | Inhibition |
Anticancer Potential
The compound's structural features suggest potential anticancer activity, which is currently under investigation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, possibly related to the modulation of cellular signaling pathways .
Medicinal Chemistry Applications
This compound serves as a versatile building block in medicinal chemistry. Its ability to form derivatives with altered biological activities allows researchers to explore new therapeutic agents. The synthesis of derivatives can lead to compounds with improved pharmacological profiles or reduced toxicity .
Case Study: Synthesis of Derivatives
A series of derivatives were synthesized by modifying the hydrazide moiety or the pyridine substituents. These derivatives were evaluated for their biological activities, revealing that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .
Agricultural Applications
In agricultural sciences, this compound has potential as an agrochemical agent. Its structural similarity to known fungicides suggests that it may act as a fungicide or herbicide. Research into its efficacy in controlling plant pathogens is ongoing, with initial results indicating promising antifungal properties .
Table 2: Agricultural Efficacy Overview
Application Area | Potential Use |
---|---|
Fungicide | Effective against fungal pathogens |
Herbicide | Potential for weed control |
Mechanism of Action
The mechanism of action of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and chloropyridine groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
Uniqueness
N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is unique due to its specific combination of trifluoromethyl and chloropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F6N4O/c15-8-1-6(13(17,18)19)4-23-10(8)3-11(27)25-26-12-9(16)2-7(5-24-12)14(20,21)22/h1-2,4-5H,3H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMANMNQAYBQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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